Docosatrienoic Acid
Overview
Description
Docosatrienoic Acid (DTA) is a rare ω-3 fatty acid . It is not readily detected in normal phospholipid PUFA pools and is a polyunsaturated version of the fatty acid docosanoic acid .
Molecular Structure Analysis
DTA has a molecular formula of C22H38O2 . It contains a total of 61 bonds, including 23 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
DTA inhibits [3 H]-LTB 4 binding to pig neutrophils at a concentration of 5 µM . It also dose-dependently inhibits the activity of mammalian DNA polymerases and human topoisomerases I and II, potentially by binding directly to the hydrophobic region of the enzymes .Physical And Chemical Properties Analysis
DTA has a density of 0.9±0.1 g/cm3, a boiling point of 459.1±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 78.9±6.0 kJ/mol, and its flash point is 355.8±15.2 °C .Scientific Research Applications
Neuroprotective and Anti-Inflammatory Properties
- Docosatrienoic acid, derived from docosahexaenoic acid (DHA), plays a crucial role in neuroprotection and anti-inflammation. Studies have shown that it can regulate leukocyte activity and cytokine production in glial cells, thus offering potential protective effects against diseases like Alzheimer's (Hong et al., 2003)(Hong et al., 2003). Ariel et al. (2005) further demonstrate that docosatriene/protectin D1 (PD1) can inhibit T cell migration and promote apoptosis, indicating its significant anti-inflammatory roles (Ariel et al., 2005).
Potential in Treating Neurological Diseases
- Research by Mukherjee et al. (2004) suggests that neuroprotectin D1, a derivative of docosatrienoic acid, can protect retinal pigment epithelial cells from oxidative stress, indicating its potential in treating retinal degenerations (Mukherjee et al., 2004). Similarly, Asatryan and Bazan (2017) showed that docosanoids like neuroprotectin D1 could play a role in neuroprotection, with implications for managing diseases like Alzheimer's and Parkinson's (Asatryan & Bazan, 2017).
Role in Cognitive Function and Brain Health
- Docosatrienoic acid has been implicated in the restoration and enhancement of memory-related functions. Hashimoto et al. (2002) explored its effect on learning ability in Alzheimer's disease model rats, suggesting its potential as a prophylactic for learning deficiencies (Hashimoto et al., 2002). Yurko-Mauro et al. (2010) found that higher DHA intake, from which docosatrienoic acid is derived, is inversely correlated with cognitive decline in elderly adults (Yurko-Mauro et al., 2010).
Applications in Cellular and Molecular Biology
- Docosatrienoic acid is also relevant in cellular and molecular biology, as demonstrated by its involvement in signaling pathways and gene expression regulation. This is evident in the study by Kawakita et al. (2006), showing its role in promoting neurogenesis both in vitro and in vivo (Kawakita et al., 2006).
properties
IUPAC Name |
(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQTNCISCKUMU-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920518 | |
Record name | Docosatrienoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Docosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Docosatrienoic Acid | |
CAS RN |
28845-86-5 | |
Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosatrienoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosatrienoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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